Sennoside C (Standard)

HIV-1 Integrase Inhibition Antiviral Screening

Sennoside A (CAS 81-27-6) is a dianthrone glycoside and the principal purgative constituent of Senna alexandrina (Cassia angustifolia) and Rheum species. It is a stereoisomer of Sennoside B, with an erythro configuration at the 10-10' bridge, and functions as a prodrug that requires activation by colonic microbiota to its active metabolite, rhein anthrone.

Molecular Formula C42H40O19
Molecular Weight 848.8 g/mol
Cat. No. B7888180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennoside C (Standard)
Molecular FormulaC42H40O19
Molecular Weight848.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO
InChIInChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)
InChIKeyZFWOUNNKSHIAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sennoside A (CAS 81-27-6): Definitive Procurement and Differentiation Guide for the Dianthrone Glycoside Laxative API and Reference Standard


Sennoside A (CAS 81-27-6) is a dianthrone glycoside and the principal purgative constituent of Senna alexandrina (Cassia angustifolia) and Rheum species . It is a stereoisomer of Sennoside B, with an erythro configuration at the 10-10' bridge, and functions as a prodrug that requires activation by colonic microbiota to its active metabolite, rhein anthrone [1]. Its primary application is as a stimulant laxative in both pharmaceutical formulations and analytical reference standards, where its purity, stability, and distinct pharmacological profile relative to its diastereomer and other anthraquinones critically impact experimental and therapeutic outcomes.

Why Sennoside A Cannot Be Substituted by Sennoside B or Other Anthraquinone Glycosides: A Procurement Risk Alert


Substituting Sennoside A with Sennoside B or other anthraquinones introduces significant variability in both pharmacological activity and analytical reliability. Sennoside A and B are diastereomers that exhibit marked differences in potency—in some assays, Sennoside B is up to 23-fold less active [1]. Furthermore, the active metabolite rhein anthrone is highly unstable under physiological conditions, degrading within 30 minutes, which confounds direct comparisons with more stable analogs [2]. The intrinsic thermal and configurational stability of the glycosides themselves also differs, with Sennoside B degrading more rapidly than Sennoside A, which can compromise the accuracy of quantitative assays and the consistency of herbal formulations [3]. These molecular and stability distinctions directly translate to divergent experimental and therapeutic outcomes, making indiscriminate substitution a critical source of error.

Quantitative Differential Evidence for Sennoside A: Potency, Systemic Exposure, and Stability Versus Key Comparators


Sennoside A Exhibits 23-Fold Greater HIV-1 Integrase Inhibition Compared to Its Diastereomer Sennoside B

Sennoside A demonstrates significantly higher potency than Sennoside B in inhibiting HIV-1 integrase (IN) strand transfer activity [1]. This is a critical differentiator for researchers investigating the off-target or repurposing potential of this laxative compound. The data show a 23-fold difference in inhibitory concentration [1].

HIV-1 Integrase Inhibition Antiviral Screening

Sennoside A Demonstrates Comparable H+/K+-ATPase Inhibition to Omeprazole and Outperforms Sennoside B In Vitro

In a direct comparative study, Sennoside A exhibited dose-dependent inhibition of gastric H+/K+-ATPase, a key proton pump target. At a concentration of 100 µM, Sennoside A achieved 27.1% inhibition, which was lower than the positive control omeprazole (42.4%) but notably superior to the activity of its diastereomer, Sennoside B, at the same concentration [1]. The study also confirmed that Sennoside A increases prostaglandin E2 (PGE2) levels in a concentration-dependent manner [1].

Gastroprotection Proton Pump Inhibition Gastric Ulcer

Sennoside A Limits Systemic Exposure: 5-Fold Lower Biliary/Urinary Recovery Compared to Aglycones Rhein and Danthron

The glycosidic nature of Sennoside A profoundly limits its systemic absorption, a key safety and mechanistic feature. In a comparative disposition study in rats, the fraction of an oral dose recovered in bile and urine as aglycones or glucuronides after 48 hours was only 1.8% for Sennoside A, compared to 15% for rhein and 13.4% for danthron [1]. This demonstrates that the prodrug remains largely confined to the gastrointestinal tract until bacterial activation.

Pharmacokinetics Systemic Exposure Prodrug Activation

Active Metabolite Rhein Anthrone Degrades Within 30 Minutes Under Physiological Conditions, Underscoring Prodrug Necessity

The active metabolite of Sennoside A, rhein-9-anthrone, is highly unstable. This property is fundamental to understanding why the prodrug Sennoside A is the required form for dosing and analytical standardization. In Tyrode buffer at pH 6.5 or 7.5 and 37°C, rhein-9-anthrone at a concentration of 10⁻⁴ mol/L completely disappeared within 30 minutes, with over 90% being oxidized to rhein and sennidins [1]. This instability complicates direct pharmacological use of the metabolite.

Metabolite Stability Analytical Method Validation Pharmacology

Sennoside B Degrades More Rapidly Than Sennoside A, Impacting Analytical Accuracy of Mixed Standards

For quantitative analysis, the differential stability of Sennoside A and B is a critical factor. A stability study of standard solutions prepared per the Japanese Pharmacopoeia found that Sennoside B, which has a threo configuration, is more unstable than Sennoside A (erythro configuration) [1]. This differential degradation can introduce significant quantification errors if mixed standards or extracts are not freshly prepared and properly stored.

Analytical Chemistry Stability Reference Standards

Sennoside A is Available as a High-Purity (>99.9%) Reference Standard, Meeting Stringent Regulatory Requirements

For analytical and quality control applications, the availability of Sennoside A as a high-purity reference standard is a key procurement differentiator. Commercially available standards for Sennoside A can achieve purities of 99.97% (HPLC) and are offered as primary reference standards with certified absolute purity, accounting for chromatographic purity, water, residual solvents, and inorganic impurities [1]. This level of characterization is essential for compliance with pharmacopoeial monographs, such as those from the USP and Ph. Eur., which specify Sennosides A and B as marker compounds.

Quality Control Reference Standard Pharmacopoeia

Optimal Scientific and Industrial Use Cases for High-Purity Sennoside A


Pharmacopoeial Compliance and Analytical Method Validation

High-purity Sennoside A reference standards (≥99.9% by HPLC) are essential for developing and validating HPLC methods for the quantification of sennosides in raw botanical materials and finished products, as required by major pharmacopoeias (USP, Ph. Eur., JP) [1]. The differential stability of Sennoside A relative to Sennoside B necessitates the use of a pure, well-characterized standard to ensure method accuracy and reproducibility [2].

Gastrointestinal Research: Mechanistic Studies of Laxation and Gut Microbiota

Sennoside A serves as a specific molecular probe for studying prodrug activation by the gut microbiome and the downstream effects on colonic motility and secretion [3]. Its ability to inhibit H+/K+-ATPase and upregulate PGE2, while exhibiting low systemic exposure, makes it a valuable tool for dissecting the multi-modal mechanisms of stimulant laxatives [4][5].

Antiviral Screening and Integrase Inhibition Studies

The potent and specific inhibition of HIV-1 integrase by Sennoside A (IC50 = 3.8 µM), which is 23-fold greater than that of Sennoside B, establishes it as a useful chemical probe for studying this antiviral target [6]. This activity is a key differentiator from other laxative agents and supports its use in specialized drug discovery screens.

Quality Control of Senna-Based Herbal Medicines and Dietary Supplements

As the major active constituent of Senna, Sennoside A is the primary marker for potency testing. Accurate quantification relies on a pure reference standard to verify that products meet label claims for total sennoside content (typically a minimum of 60% of the sum of Sennosides A and B) [1]. Its procurement is critical for ensuring batch-to-batch therapeutic consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sennoside C (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.